Metrafenone

Beschreibung

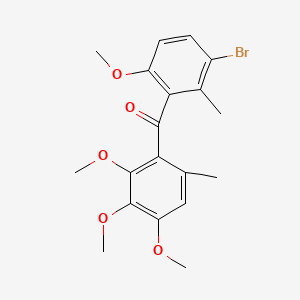

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSPWOYQQAWRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058020 | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220899-03-6 | |

| Record name | Metrafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrafenone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fungicidal Spectrum and Disease Control Efficacy of Metrafenone

Synergistic and Antagonistic Interactions with Co-Applied Fungicides

The use of fungicide mixtures is a common practice in plant disease management for several reasons, including broadening the spectrum of activity, managing fungicide resistance, and potentially exploiting synergistic interactions researchgate.netapsnet.org. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonism is when the combined effect is less than expected researchgate.netepo.orgmysciencework.com.

Research into the interactions of metrafenone with other fungicides is important for optimizing disease control strategies and understanding potential impacts on fungal populations. Studies have investigated this compound in mixtures with various fungicide classes. For instance, investigations have included evaluating this compound in combination with triazole fungicides like epoxiconazole (B1671545) and metconazole, as well as other fungicides such as pyraclostrobin, fluopyram, cyflufenamid, proquinazid, and bixafen (B1247100) epo.orggoogle.comapsnet.org.

Evaluating synergistic and antagonistic interactions typically involves comparing the observed efficacy of a mixture to its expected efficacy, often calculated using methods like the Colby method apsnet.orgepo.orgmysciencework.com. The expected efficacy represents the additive effect of the individual fungicides. If the observed efficacy is significantly higher than the expected efficacy, the interaction is considered synergistic. Conversely, if it is significantly lower, it is considered antagonistic researchgate.netapsnet.org.

While specific detailed data tables illustrating synergistic or antagonistic effects of this compound with a wide range of co-applied fungicides were not extensively available in the search results, some studies indicate the potential for such interactions. For example, one patent application mentions detecting synergistic interactions between a compound and epoxiconazole against Rhynchosporium secalis epo.org. Another study screening fungicide co-formulations against Gibberella zeae (formerly Fusarium graminearum) noted synergistic effects with mixtures of difenoconazole (B1670550) and boscalid, highlighting the principle of synergy in fungicide combinations, which is relevant to the study of this compound mixtures researchgate.net.

The nature and magnitude of synergistic or antagonistic interactions can be influenced by factors such as the specific fungal pathogen, the concentrations and ratios of the fungicides in the mixture, and environmental conditions researchgate.net. Therefore, comprehensive studies are necessary to fully understand the interactive potential of this compound with different fungicidal partners across various pathosystems.

Molecular and Cellular Investigations into Metrafenone S Mode of Action

Morphological Pathologies Induced by Metrafenone in Fungal Development

This compound treatment leads to profound alterations in the morphology of powdery mildew fungi, affecting multiple critical stages of their life cycle on the host plant. cabidigitallibrary.orgresearchgate.net These effects have been observed in various species, including Blumeria graminis f. sp. hordei and Blumeria graminis f. sp. tritici. researchgate.netnih.govresearchgate.net

Aberrant Spore Germination and Appressorial Malformation

Preventative treatments with this compound have been shown to reduce spore germination in powdery mildew fungi. researchgate.netnih.govbasf.comresearchgate.net Furthermore, for spores that do germinate, the development is often blocked beyond the formation of appressoria. researchgate.netnih.govbasf.comresearchgate.net A significant effect of this compound is the induction of atypical and deformed appressoria. cabidigitallibrary.org These appressoria frequently present with multiple lobes, often two or three, in contrast to the typical single hook-shaped lobe observed in untreated fungi. cabidigitallibrary.orgd-nb.infojst.go.jp While these malformed appressoria may still attempt to form infection pegs, their ability to penetrate the host cell wall is generally blocked or significantly reduced. cabidigitallibrary.orgnih.govbasf.comd-nb.info

Disruption of Hyphal Tip Polarity and Morphogenesis

This compound treatment rapidly affects fungal survival and induces striking morphological changes in hyphae, particularly at the tips. researchgate.netnih.govbasf.com Observed pathologies include swelling, bursting, and collapse of hyphal tips, often resulting in the release of cytoplasmic globules. cabidigitallibrary.orgresearchgate.netnih.govbasf.com Bifurcation of hyphal tips and hyperbranching are also frequently observed phenomena. cabidigitallibrary.orgresearchgate.netnih.govbasf.comd-nb.info These effects suggest a significant disruption of the processes governing polarized hyphal growth and the maintenance of cell polarity. nih.govresearchgate.netnih.govbasf.comresearchgate.netresearchgate.net Irregular septation within hyphae has also been noted. cabidigitallibrary.orgnih.govbasf.comjst.go.jp

Inhibition of Haustorial Formation and Host Penetration

This compound interferes with the ability of the fungus to establish a successful infection within the host plant. apvma.gov.au Treated fungi show reduced penetration of the host leaf surface. apvma.gov.aubasf.comgoogle.com Crucially, this compound treatment inhibits the formation of functional haustoria, the specialized feeding structures that parasitic fungi use to acquire nutrients from host cells. cabidigitallibrary.orgapvma.gov.aubasf.comd-nb.infojst.go.jpgoogle.com If a haustorium does begin to form, it is frequently malformed and may become encapsulated by the host cell, effectively stopping further fungal growth. d-nb.info

Impaired Sporulation and Conidiophore Dysplasia

This compound strongly reduces sporulation, the process by which fungi produce and release spores for reproduction and dispersal. cabidigitallibrary.orgnih.govresearchgate.netnih.govbasf.comgoogle.com This reduction in sporulation is closely associated with malformation and dysplasia of conidiophores, the specialized hyphae that bear conidia (asexual spores). cabidigitallibrary.orgresearchgate.netnih.govbasf.com Affected conidiophores may exhibit irregular septation, appear as elongated tubes of uniform diameter, or form chains with irregular or absent septation. nih.govbasf.comjst.go.jp Multinucleate cells and a delocalization of actin within the conidiophores have also been observed. cabidigitallibrary.orgresearchgate.netnih.govbasf.com

Here is a summary of observed morphological pathologies:

Cytoskeletal Dynamics and this compound Intervention

Investigations into the cellular effects of this compound have highlighted its impact on the fungal cytoskeleton, particularly the actin network. cabidigitallibrary.orgresearchgate.netnih.govbasf.comresearchgate.netresearchgate.netjst.go.jp The evidence suggests that this compound likely disturbs a pathway regulating the organization of the actin cytoskeleton, which is crucial for cell polarity and polarized growth in filamentous fungi. cabidigitallibrary.orgnih.govresearchgate.netnih.govbasf.comresearchgate.netresearchgate.netmdpi.comnih.gov While the actin cytoskeleton is significantly affected, microtubules appear to be only secondarily impacted by this compound treatment. cabidigitallibrary.orgresearchgate.netnih.govbasf.com

F-actin Cap Disruption and Actin Cytoskeleton Organization

A key finding in the study of this compound's mode of action is its effect on the F-actin cytoskeleton. nih.govresearchgate.netresearchgate.netjst.go.jpgoogle.com Histochemical and cytological analyses have shown that this compound causes disruption of the apical actin cap, a dynamic structure at the tip of growing hyphae essential for polarized growth and vesicle transport. cabidigitallibrary.orgresearchgate.netnih.govbasf.comresearchgate.net This disruption leads to a loss of cell polarity. cabidigitallibrary.org Furthermore, delocalization of actin has been observed in affected hyphae and conidiophores. cabidigitallibrary.orgresearchgate.netnih.govbasf.com The effects of this compound on Blumeria graminis have been noted as very similar to those caused by cytochalasin D, a known inhibitor of actin polymerization, although in vitro studies suggest this compound does not directly inhibit actin polymerization but rather induces changes in the actin pattern. researchgate.netresearchgate.net The disruption of the actin cytoskeleton organization is considered a primary factor contributing to the observed morphological abnormalities in this compound-treated fungi. cabidigitallibrary.orgresearchgate.netnih.govbasf.comresearchgate.netresearchgate.netnih.gov

Vesicle Transport Modulation and Apical Growth Impairment

Investigations into the cellular effects of this compound have demonstrated a clear impact on vesicle transport and subsequent impairment of apical growth in fungal hyphae. Histochemical analyses have shown that this compound causes disruption of apical vesicle transport. researchgate.netd-nb.infonih.govebi.ac.uk This disruption is associated with observable morphological changes in fungal structures. Treated hyphae often exhibit swelling, bursting, and collapse of their tips, sometimes resulting in the release of cytoplasmic globules. researchgate.netnih.govebi.ac.ukcabidigitallibrary.orgresearchgate.net Furthermore, this compound treatment frequently leads to the observation of abnormal fungal development, including bifurcation of hyphal tips, hyperbranching, and the formation of malformed secondary appressoria and conidiophores. researchgate.netd-nb.infonih.govebi.ac.ukcabidigitallibrary.orgresearchgate.net These findings collectively suggest that this compound interferes with the directed transport of vesicles essential for the extension and structural integrity of the hyphal apex, thereby inhibiting polarized hyphal growth. researchgate.netnih.govebi.ac.ukresearchgate.net

Non-Interaction with Microtubule Depolymerization

Crucially, studies investigating the cytoskeletal effects of this compound have determined that it does not directly cause the depolymerization of microtubules. cabidigitallibrary.orgplant-protection.net While microtubules might appear secondarily affected in this compound-treated fungi, this is not considered the primary mode of action. researchgate.netd-nb.infonih.govebi.ac.ukresearchgate.net This distinguishes this compound from fungicides that target tubulin polymerization, such as methyl benzimidazole (B57391) carbamates (MBCs). researchgate.netnih.gov Research indicates that the primary impact of this compound is not on the microtubule network, highlighting a different cellular target compared to these established fungicide groups. cabidigitallibrary.org

Phenomenology and Mechanisms of Metrafenone Resistance in Fungal Pathogens

Global Surveillance and Characterization of Metrafenone-Resistant Isolates

Global surveillance efforts have aimed to monitor and characterize the emergence and spread of this compound resistance in key fungal pathogens. These studies typically involve collecting fungal isolates from different geographical regions and evaluating their sensitivity to this compound through laboratory assays cabidigitallibrary.orgcabidigitallibrary.org.

Monitoring of Blumeria graminis f. sp. tritici Populations

Monitoring studies for this compound sensitivity in Blumeria graminis f. sp. tritici, the causal agent of wheat powdery mildew, have been conducted across Europe mdpi.comresearchgate.net. The first report of reduced this compound sensitivity in B. graminis f. sp. tritici was in 2009 mdpi.comresearchgate.net. A large-scale monitoring study in 2009 analyzed 2509 airborne isolates from major European cereal-growing regions researchgate.netresearchgate.net. While the majority of isolates showed sensitivity comparable to the baseline, 92 isolates exhibited sensitivities outside the baseline researchgate.netresearchgate.net. Of these, 84 were classified as moderately adapted, still controllable by recommended field rates, while eight isolates were identified as resistant and were not fully inhibited at these rates researchgate.net. Subsequent monitoring between 2012 and 2015 indicated that the frequencies of both moderately adapted and resistant phenotypes remained relatively stable, averaging 27% for moderately adapted and 1% for resistant isolates cabidigitallibrary.org.

Emergence and Spread of this compound Resistance in Erysiphe necator

The emergence of this compound resistance in Erysiphe necator, the cause of grapevine powdery mildew, was first reported in northern Italy in 2013 mdpi.comnih.govnih.gov. A study investigating reduced field efficacy in 2013 found that out of 13 monoconidial isolates, only two were sensitive to this compound, with the remaining isolates showing a variable range of sensitivity mdpi.comnih.gov. Some resistant strains were able to grow and sporulate effectively even at concentrations significantly higher than the recommended field application rate nih.govnih.gov. A subsequent survey in Europe in 2016 reported that 17.5% of the E. necator population surveyed was resistant to this compound mdpi.com. Resistant strains have since been detected in various European countries with fluctuating frequencies researchgate.net.

Resistance Status in Other Pathogen Populations (e.g., Podosphaera xanthii)

This compound is also used to control powdery mildew in other crops, such as cucurbits caused by Podosphaera xanthii. As of monitoring studies up to 2012, no this compound resistance had been identified in Podosphaera xanthii populations researchgate.netcabidigitallibrary.org. However, more recent studies have investigated the sensitivity of cucurbit powdery mildew to the related fungicide pyriofenone (B131606), and reports of multiple resistance including pyriofenone have emerged in Podosphaera xanthii in Japan mdpi.comresearchgate.net. For barley powdery mildew (Blumeria graminis f. sp. hordei), European monitoring up to 2012 found only single isolates with this compound resistance, which were not detected in subsequent years cabidigitallibrary.org.

Here is a summary of this compound resistance status in key fungal pathogens:

| Pathogen | Crop | First Report of Resistance | Resistance Status (Selected Findings) | Source(s) |

| Blumeria graminis f. sp. tritici | Wheat | 2009 | Moderately adapted (27%) and resistant (1%) phenotypes observed in Europe (2012-2015). cabidigitallibrary.org | mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.net |

| Erysiphe necator | Grapevine | 2013 | Emergence of resistance in northern Italy. nih.govnih.gov 17.5% resistance reported in Europe (2016). mdpi.com | mdpi.comnih.govnih.govunimi.it |

| Podosphaera xanthii | Cucurbits | Not identified up to 2012 | No resistance identified up to 2012. researchgate.netcabidigitallibrary.org Multiple resistance including pyriofenone reported more recently. mdpi.comresearchgate.net | mdpi.comresearchgate.netcabidigitallibrary.org |

| Blumeria graminis f. sp. hordei | Barley | Single cases reported 2010 | Single resistant isolates found in 2010, not detected in subsequent monitoring up to 2012. cabidigitallibrary.org | cabidigitallibrary.org |

Interactive Table: this compound Resistance Status

Genetic and Molecular Determinants of this compound Resistance

The precise genetic and molecular mechanisms conferring resistance to aryl-phenyl-ketone fungicides like this compound are not yet fully elucidated mdpi.comnih.gov. While this compound is thought to disrupt the actin cytoskeleton and interfere with hyphal morphogenesis, the specific target protein(s) or pathway components affected by resistance mutations remain under investigation mdpi.comresearchgate.netcabidigitallibrary.org. Studies in B. graminis f. sp. tritici and B. graminis f. sp. hordei have shown that this compound impacts various stages of fungal development, including spore germination, appressorial formation, penetration, hyphal morphology, and sporogenesis mdpi.com. Research using techniques like whole-genome sequencing and SNP analysis has attempted to identify mutations associated with this compound resistance in B. graminis f. sp. tritici and E. necator, but a clear genetic determinant has not been definitively identified rptu.de. The possibility exists that resistance may involve multiple genes or complex interactions within metabolic pathways rptu.de.

Cross-Resistance Profiles within the Aryl-Phenyl-Ketone Fungicide Group (e.g., Pyriofenone)

This compound and pyriofenone are the two main active ingredients in the aryl-phenyl-ketone fungicide group (FRAC code 50) mdpi.comfrac.info. Studies have documented cross-resistance between this compound and pyriofenone in resistant fungal isolates mdpi.comnih.govnih.govunimi.it. For instance, this compound-resistant isolates of Erysiphe necator have been shown to exhibit cross-resistance to pyriofenone mdpi.comnih.govnih.govunimi.it. This cross-resistance profile further supports the hypothesis that these two fungicides share a similar mode of action, likely involving the same molecular pathway related to actin localization or hyphal morphogenesis nih.govunimi.itchemicalbook.com. However, this compound-resistant strains of E. necator have been reported to remain sensitive to fungicides from other groups, such as strobilurins (QoIs) and DMIs, indicating a lack of cross-resistance with these different modes of action nih.govunimi.it.

Fitness Consequences of this compound Resistance in Fungal Pathogens

The development of fungicide resistance can sometimes be associated with a fitness penalty in the resistant pathogen, meaning that resistant isolates may be less competitive than sensitive isolates in the absence of fungicide pressure researchgate.netcabidigitallibrary.orgapsnet.org. Studies on the fitness of this compound-resistant isolates of Blumeria graminis f. sp. tritici have suggested that resistance is accompanied by fitness penalties, with sensitive phenotypes showing higher fitness in competitive assays researchgate.netcabidigitallibrary.org. Similarly, observations with the first resistant Erysiphe necator isolates indicated they were difficult to maintain in culture over time, and studies have suggested that this compound resistance in E. necator may also be associated with fitness penalties nih.govrptu.de. Growth competition tests with mixtures of sensitive and resistant E. necator isolates have shown a significant decrease in the frequency of this compound resistance over time in some mixtures, suggesting that the resistant isolates may be less competitive rptu.de. Understanding these fitness costs is important for predicting the spread of resistance and designing effective resistance management strategies nih.govrptu.de.

Anti-Resistance Strategies and Fungicide Resistance Management (FRM) Initiatives

Fungicide resistance is a significant challenge in managing fungal plant pathogens, particularly those with characteristics favoring rapid adaptation, such as short generation times, high spore production, and airborne dispersal cabidigitallibrary.org. This compound, an aryl-phenyl-ketone fungicide (FRAC group 50), is a valuable tool for controlling powdery mildews and eyespot in cereals, possessing a unique mode of action that initially showed no cross-resistance with existing fungicide groups frac-argentina.orgapvma.gov.aumdpi.com. However, isolates with reduced sensitivity and resistance to this compound have been detected in various powdery mildew species, necessitating the implementation of robust anti-resistance strategies and participation in Fungicide Resistance Management (FRM) initiatives to ensure its continued efficacy cabidigitallibrary.orgfrac-argentina.orgmdpi.comresearchgate.netfrac.info.

The development of fungicide resistance is influenced by factors including the fungicide's mode of action, pathogen biology, fungicide use patterns, and the cropping system okstate.edu. For single-site fungicides like this compound, resistance can arise from single-gene mutations, making the risk of resistance development higher compared to multi-site fungicides okstate.edu. Although the exact biochemical mode of action of this compound is not fully elucidated, it is known to interfere with hyphal morphogenesis, polarized hyphal growth, and cell polarity, likely by disturbing a pathway regulating the organization of the actin cytoskeleton cabidigitallibrary.orgmdpi.comresearchgate.net.

Monitoring studies have identified shifts in this compound sensitivity in various fungal populations. For instance, studies on Blumeria graminis f. sp. tritici (wheat powdery mildew) identified moderately adapted isolates still controlled by field rates and less frequently, resistant isolates not fully controlled cabidigitallibrary.orgresearchgate.net. Competitive assays indicated that sensitive phenotypes had higher fitness than resistant ones, suggesting potential fitness penalties associated with resistance cabidigitallibrary.orgmdpi.comresearchgate.net. While single cases of resistance have been observed in barley and grape powdery mildew, they have sometimes disappeared in subsequent monitoring, and no this compound resistance has been identified in cucurbit powdery mildew to date cabidigitallibrary.orgresearchgate.net. However, a survey in Europe in 2016 reported that 17.5% of the Erysiphe necator population (grapevine powdery mildew) was resistant to this compound, and resistant strains have shown cross-resistance to pyriofenone, another aryl-phenyl-ketone mdpi.comnih.gov.

To prevent or delay the selection and spread of resistant isolates, appropriate anti-resistance management strategies are crucial researchgate.net. FRM initiatives provide guidelines and recommendations based on the resistance risk of the fungicide and the pathogen frac.infookstate.edu. For this compound (FRAC group 50), which has a moderate resistance risk, several strategies are recommended:

Limited Number of Applications: Apply a maximum of two applications per season for powdery mildew control and one for eyespot control in cereals frac.info. For grape powdery mildew, a maximum of three applications per season is recommended frac.info. In total, apply a maximum of two applications of products containing aryl-phenyl-ketones (this compound or pyriofenone) per crop basf.co.uk.

Preventative Application: Apply this compound-containing products preventatively whenever possible frac.info. A preventive spray program is less risky than a rescue program as selection pressure is applied to fewer individuals okstate.edu.

Mixing and Alternation: Use this compound in mixtures (ready-mix or tank-mix) or in alternation with fungicides that have different modes of action frac-argentina.orgfrac.infookstate.edubasf.co.uk. This reduces the selection pressure on the fungal population for resistance to a single active ingredient okstate.edu. When mildew is established, use this compound in a mix with a mildewicide with an alternative mode of action basf.co.uk. Avoid sequential applications of products containing this compound basf.co.uk.

Appropriate Doses: Do not reduce the recommended application rate frac.info. Using adequate rates that provide good disease control reduces the reproductive capacity of the pathogen, thereby reducing selection pressure okstate.edu.

Monitoring: Continued monitoring of pathogen populations for sensitivity shifts is essential to detect resistance early and adjust management strategies accordingly researchgate.netgrdc.com.au.

Data on this compound sensitivity reduction and resistance have been gathered through monitoring programs. The following table summarizes some findings regarding this compound sensitivity in different fungal pathogens:

| Pathogen Species | Crop(s) Affected | Sensitivity Status | Impact on Field Performance | Source |

| Blumeria graminis f. sp. tritici | Wheat | Moderately adapted isolates (reduced sensitivity), Resistant isolates (not fully controlled) | Variable | cabidigitallibrary.orgresearchgate.net |

| Blumeria graminis f. sp. hordei | Barley | Single cases of resistance detected | Resistance disappeared in subsequent monitoring | cabidigitallibrary.orgresearchgate.net |

| Erysiphe necator | Grape | Single cases of resistance detected, 17.5% resistance reported in Europe (2016) | Reduced activity observed in the field | cabidigitallibrary.orgmdpi.comresearchgate.netnih.gov |

| Podosphaera xanthii | Cucurbits | No this compound resistance identified | No impact | cabidigitallibrary.orgresearchgate.net |

Implementing these strategies, often guided by organizations like the Fungicide Resistance Action Committee (FRAC), is vital for the sustainable use of this compound and the effective management of fungal diseases in the long term frac.inforeinhardsbrunn-symposium.de.

Environmental Fate and Transformation Pathways of Metrafenone

Aquatic Phototransformation and Product Identification

Influence of Aquatic Matrix Components on Photodegradation Rates (e.g., nitrate (B79036) ions, humic acid, bicarbonate)

The photodegradation of metrafenone in aqueous solutions is influenced by the presence of various components found in natural water matrices. Studies have shown that nitrate ions and humic acid promote the photolysis of this compound nih.govresearchgate.netresearchgate.netresearchgate.net. Conversely, bicarbonate exhibited no effect on the photodegradation rate of this compound nih.govresearchgate.netresearchgate.netresearchgate.net. The enhancing effect of nitrate ions and humic acid contributes to the understanding of this compound's environmental fate in sunlit surface waters nih.govresearchgate.net.

Ecotoxicological Implications of this compound Phototransformation Products

Assessment of the toxicity of this compound's photochemical degradation products has indicated that the process of photochemical degradation effectively reduces the ecotoxicity of the parent compound nih.govresearchgate.netresearchgate.netresearchgate.net. This suggests that phototransformation in aquatic environments can lead to less harmful substances compared to the original fungicide.

Residue Dynamics and Metabolism in Agricultural Crops and Rotational Systems

Metabolism and residue dynamics of this compound have been investigated in target crops and subsequent rotational crops using 14C-labelled material apvma.gov.aufao.orgregulations.govfao.org. These studies provide insight into how the compound is processed within plants and its persistence in agricultural systems.

Metabolism Studies in Target Crops (Grape, Cucurbit, Wheat)

Metabolism studies were conducted in key target crops: grapevines, cucurbits (specifically cucumbers), and wheat apvma.gov.aufao.orgregulations.govfao.orgregulations.gov. In these studies, 14C-labelled this compound, with labels on either the bromophenyl or trimethoxyphenyl ring, was applied apvma.gov.aufao.org. The results consistently showed that the parent compound, this compound, was the principal residue component in these crops regulations.govregulations.gov. In cucumbers, for instance, parent this compound accounted for a significant percentage of the Total Radioactive Residue (TRR) in leaves on the day of harvest apvma.gov.au. In grape studies, this compound was found to be the major residue in pomace, although not detected in juice fao.org. In wheat matrices, this compound constituted up to 8% TRR in grain and 14-64% TRR in foliage and straw fao.org.

Identification and Quantification of Metabolites in Plant Tissues

Analysis of plant tissues from treated crops revealed that while parent this compound was the major residue, numerous minor metabolites or radiolabel fractions were also present apvma.gov.aufao.org. These minor components were generally more polar than the parent compound and were found at low concentrations fao.org. Individual metabolite peaks were typically below 10% of the TRR or less than 0.01 mg equivalent per kilogram fao.org. In rotational crop studies, other metabolites or fractions were not detected at significant levels apvma.gov.au. Specific chemical identities and quantities for these minor plant metabolites were not detailed in the provided sources.

Translocation and Persistence in Successional Crops

Confined rotational crop studies were conducted by applying 14C-labelled this compound to bare soil, followed by planting rotational crops such as lettuce, radish, and canola at various intervals apvma.gov.aufao.org. The studies demonstrated that the translocation of radiolabelled this compound from the treated soil into these rotational crops was low fao.org. Total Radioactive Residues (TRRs) in rotational crop samples ranged from < 0.004 to 0.048 mg equivalent per kilogram, with the highest levels generally observed in samples from the 30-day plant back interval fao.org. Parent this compound was not detected above the level of 0.004 mg active ingredient equivalent per kilogram in canola straw or radish leaves apvma.gov.au. In radish roots sampled at the 30-day interval, this compound accounted for a small percentage of the TRR apvma.gov.au. These findings indicate limited translocation and persistence of this compound residues in successional crops planted in previously treated soil.

Advanced Analytical Methodologies for Metrafenone and Its Metabolites

Method Validation and Quality Assurance in Pesticide Residue Analysis

The reliability and accuracy of data in pesticide residue analysis are paramount for ensuring food safety and compliance with regulatory standards. Consequently, comprehensive method validation and stringent quality assurance (QA) and quality control (QC) procedures are integral components of analyzing metrafenone residues. These processes ensure that the analytical methods employed are fit for their intended purpose and generate data that is both defensible and of known quality.

Method validation for this compound analysis is conducted in line with internationally recognized guidelines, such as those provided by SANTE (the European Commission's Directorate-General for Health and Food Safety). bund.denih.goveuropa.eu The validation process assesses several key performance characteristics to demonstrate a method's suitability. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.

Linearity is established to confirm that the analytical response is directly proportional to the concentration of this compound over a specified range. nih.govfda.gov This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The resulting data is used to construct a calibration curve, and the linearity is often expressed by the coefficient of determination (R²), with values greater than 0.99 being desirable. theaspd.com

The Limit of Detection (LOD) represents the lowest concentration of this compound that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. fda.gov The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be determined with a defined level of accuracy and precision. fda.gov For regulatory compliance, the LOQ is a critical parameter and is often set at or below the maximum residue level (MRL). For this compound, a common LOQ for various analytical methods is 0.01 mg/kg. fao.org

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of this compound is added to a blank sample matrix (spiking). The sample is then analyzed, and the percentage of the added this compound that is recovered is calculated. Generally, mean recovery values between 70% and 120% are considered acceptable for pesticide residue analysis. fao.orgfao.org

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. fda.goveuropa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision). fda.gov For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. fao.org

The specificity of an analytical method ensures that the signal being measured is solely from this compound and not from other components in the sample matrix. This is particularly crucial in complex matrices like food and environmental samples. The use of highly selective techniques such as tandem mass spectrometry (MS/MS) provides a high degree of specificity.

Several analytical methods have been validated for the determination of this compound residues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for final determination. fao.orgfao.org Validation of the QuEChERS method for this compound in various matrices has demonstrated good performance. fao.org Another established method is the BASF Method 535/3, which has also been validated for the analysis of this compound in different commodities. fao.org

Quality assurance in pesticide residue analysis encompasses a broader set of planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. dipalme.org This includes adherence to standard operating procedures (SOPs), regular calibration and maintenance of equipment, and proper training of personnel. Quality control, on the other hand, involves the operational techniques and activities used to fulfill requirements for quality. dipalme.org This includes the routine analysis of quality control samples, such as blanks, spiked samples, and certified reference materials, alongside the actual samples to monitor the performance of the analytical system.

The following tables summarize typical method validation parameters for the analysis of this compound in different matrices.

Table 1: Method Validation Parameters for this compound Analysis in Grapes using LC-MS/MS

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | theaspd.com |

| LOD | 3 ng/g | theaspd.com |

| LOQ | 10 ng/g | theaspd.com |

| Recovery | 85-90% | theaspd.com |

Table 2: General Method Validation Parameters for this compound Residue Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| LOQ (QuEChERS and BASF Method 535/3) | 0.01 mg/kg | fao.org |

| Recovery (Supervised Crop Field Trials) | 70-120% | fao.org |

| Precision (RSD) | ≤ 20% | fao.org |

Toxicological Assessment of Metrafenone and Its Environmental Impact

Absorption, Distribution, Metabolism, and Excretion (ADME) in Mammalian Systems

The ADME profile of a compound describes how it is handled by a living organism, including its uptake, spread throughout the body, chemical transformation, and elimination.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in rats have shown that the oral absorption of metrafenone is rapid, with peak blood concentrations reached within 6–12 hours who.int. The extent of absorption is dose-dependent. At a low dose of 10 mg/kg body weight (bw), absorption is relatively complete, exceeding 88% within 72 hours. However, at a high dose of 1000 mg/kg bw, absorption is limited to 15–20% within the same timeframe, suggesting saturation of the absorption processes fao.orgwho.int. Dermal absorption has been shown to be limited in rats, with approximately 1.8% absorption for a concentrate formulation and 19% for a diluted aqueous solution fao.orgwho.int.

The elimination half-life in rats was approximately 38 hours for males and 32 hours for females at both low and high doses who.int. The area under the concentration-time curve (AUC) at the high dose was significantly greater than at the low dose, further supporting the observation of absorption saturation who.int.

| Pharmacokinetic Parameter | Low Dose (10 mg/kg bw) Males | Low Dose (10 mg/kg bw) Females | High Dose (1000 mg/kg bw) Males | High Dose (1000 mg/kg bw) Females |

| Tmax (h) | 8.5 | - | - | - |

| Cmax (µg/g) | 1.25 | 1.22 | 16.14 | 12.74 |

| t½ elim (h) | 42.66 | 39.03 | 54.30 | 45.32 |

| AUC0–∞ (µg·h/g) | 51.16 | 55.97 | 930.41 | 826.76 |

| AUC0–t (µg·h/g) | 48.02 | 52.86 | 843.57 | 762.23 |

| MRT (h) | 53.22 | 52.23 | 62.36 | 61.49 |

Major Metabolic Pathways and Metabolite Profiling

This compound undergoes extensive metabolism in mammals fao.orgwho.int. The proposed metabolic pathways involve hydroxylation and demethylation of the methyl groups, followed by phase II glucuronidation of the hydroxylated metabolites fao.org. This process is qualitatively similar in rats fao.org. Most of the labeled metabolic products are excreted as glucuronic acid conjugates in bile and urine who.int. Five potential sites for conjugation with glucuronic acid have been identified following O-demethylation who.int.

While the parent compound accounts for a significant portion of the activity in feces, particularly at higher doses, absorbed material is metabolized through ortho-dealkylation, aliphatic oxidation, debromination, ring hydroxylation, and conjugation epa.gov. Excretion primarily occurs as glucuronic acid conjugates in bile and urine epa.gov.

Tissue Distribution and Excretion Kinetics

This compound is widely distributed throughout the body after absorption fao.orgwho.int. The highest residue levels have been found predominantly in the gastrointestinal tract, liver, and fat fao.orgwho.int. There is no evidence of significant accumulation of this compound in tissues fao.orgwho.int.

Excretion of this compound and its metabolites is relatively rapid, with the majority of the administered dose eliminated within 48 hours post-dosing who.int. The primary route of excretion is via the feces, largely due to extensive excretion into the gastrointestinal tract via bile fao.orgwho.int. At a low dose (10 mg/kg bw), 85–90% of the dose is excreted via bile within 72 hours, resulting in extensive fecal excretion fao.org. At a high dose (1000 mg/kg bw), fecal excretion remains the major route, although the proportion excreted via bile is lower (14.76-17.39% within 72 hours), with a larger proportion found directly in feces who.int. Urinary excretion is relatively low, ranging from approximately 0.16% to 6.60% of the administered dose within 7 days, and is generally lower at higher doses who.int.

| Matrix | Low Dose (10 mg/kg bw) Males (% of administered dose) | Low Dose (10 mg/kg bw) Females (% of administered dose) | High Dose (1000 mg/kg bw) Males (% of administered dose) | High Dose (1000 mg/kg bw) Females (% of administered dose) |

| Urine and cage rinses | 1.23 | 3.14 | 0.16 | 0.84 |

| Bile (within 72 hours) | 90.09 | 85.23 | 14.76 | 17.39 |

| Faeces (within 7 days) | 89.79 - 91.34 | 84.09 - 90.22 | 98.83 | 96.25 |

| Gastrointestinal tract | 0.01 | 0.04 | 0.00 | 0.00 |

| Carcass | 0.21 | 0.31 | 0.05 | 0.11 |

| Total absorption | 91.54 | 88.72 | 14.97 | 18.34 |

Systemic Toxicity and Target Organ Effects

Repeated exposure to this compound has been associated with systemic toxicity, with specific organs identified as primary targets epa.govfao.orgfederalregister.govregulations.govapvma.gov.au.

Liver and Kidney Pathologies in Subchronic and Chronic Exposure

The liver is consistently identified as the primary target organ for this compound toxicity across multiple mammalian species, including mice, rats, and rabbits fao.orgfederalregister.govregulations.govapvma.gov.au. Increased liver weight is a common finding in short-term and long-term studies fao.orgapvma.gov.au.

In subchronic studies in rats, liver effects observed include increased liver weights, periportal cytoplasmic vacuolation, increased cholesterol levels, and hepatocellular hypertrophy federalregister.govregulations.gov.

Chronic exposure studies in mice and rats reveal a progression of liver toxicity federalregister.govregulations.gov. In addition to the effects seen in subchronic studies, chronic exposure can lead to increased serum gamma glutamyl transferase (GGT), eosinophilic alterations, necrosis, polyploid hepatocytes, bile duct hyperplasia, liver masses, and hepatocellular adenomas federalregister.govregulations.gov. Increased incidence of hepatocellular adenomas has been observed in male mice and female rats at high dose levels in carcinogenicity studies federalregister.govapvma.gov.aufederalregister.gov.

The kidneys have also been identified as target organs in rodents following chronic exposure epa.govfao.orgfederalregister.gov. Kidney effects observed in chronic studies in mice and rats include increased kidney weights and increased incidence and severity of chronic nephropathy epa.govfao.org. Other kidney pathologies noted in chronic studies include subacute/chronic interstitial inflammation, cysts, brown pigment in renal cells, increased urinary volume, and increased urinary protein epa.govfederalregister.gov.

Hematological and Biochemical Parameter Alterations

Alterations in hematological and biochemical parameters have been observed in toxicity studies with this compound fao.orgapvma.gov.au. In dogs, changes in biochemical parameters have been noted apvma.gov.au. In female rats, increased cholesterol levels have been consistently observed across short-term, subchronic, and chronic studies federalregister.govapvma.gov.au. Increased serum gamma glutamyl transferase (GGT) activity has also been reported in rats in chronic studies epa.govapvma.gov.au. While some studies indicate potential effects on spleen and thymus weights at higher doses in rats fao.orgapvma.gov.au, there is no evidence suggesting that this compound directly targets the immune system federalregister.govregulations.gov.

| Species | Study Duration | Key Liver Findings | Key Kidney Findings | Key Hematological/Biochemical Findings |

| Rat | Subchronic | Increased liver weight, periportal cytoplasmic vacuolation, increased cholesterol, hepatocellular hypertrophy federalregister.govregulations.gov | - | Increased cholesterol (females) federalregister.govapvma.gov.au |

| Rat | Chronic | Increased liver weight, increased GGT, eosinophilic alterations, necrosis, polyploid hepatocytes, bile duct hyperplasia, liver masses, hepatocellular adenomas federalregister.govregulations.gov | Increased kidney weight, chronic nephropathy, interstitial inflammation, cysts, brown pigment, increased urinary volume/protein epa.govfao.orgfederalregister.gov | Increased cholesterol (females) federalregister.govapvma.gov.au, Increased GGT epa.govapvma.gov.au |

| Mouse | Chronic | Increased liver weight, hepatocellular hypertrophy, hepatocellular adenomas and carcinomas (males) epa.govfao.orgfederalregister.govfederalregister.gov | Increased kidney weight, chronic nephropathy epa.govfao.org | - |

| Dog | Subchronic | Increased liver weight apvma.gov.au | - | Changes in biochemical parameters apvma.gov.au |

| Rabbit | Developmental | Increased liver weight, hypertrophy, hepatocyte vacuolation (dams) federalregister.govfederalregister.gov | - | - |

Genotoxicity and Carcinogenicity Investigations

Investigations into the genotoxic and carcinogenic potential of this compound have been conducted using both in vitro and in vivo study designs. apvma.gov.authegoodscentscompany.comscitovation.com

In vitro and in vivo Mutagenicity Studies

A battery of mutagenicity studies has been conducted to assess the potential of this compound to induce genetic mutations. Based on these studies, this compound is not considered to be genotoxic. apvma.gov.aufederalregister.govregulations.gov this compound was found to be not mutagenic or genotoxic in vitro and not genotoxic in vivo. apvma.gov.au

Evaluation of Carcinogenic Potential and Mechanisms

In accordance with the EPA's Final Guidelines for Carcinogen Risk Assessment, this compound is classified as having "Suggestive Evidence of Carcinogenicity". regulations.govepa.govfederalregister.govgovinfo.gov This classification is based on observations in chronic studies in mice and rats. apvma.gov.au

Mechanistic studies in rats did not indicate tumor initiating potential in the liver and suggested that the liver tumors observed in mice and rats were induced by a non-genotoxic mechanism with an expected threshold. who.intfsc.go.jp The postulated mechanism involves the induction of increased hepatocyte proliferation, with cytochrome P450 enzyme induction as an associated marker. who.int Continued exposure at sufficient levels is thought to lead to chronic stimulation of proliferation, a mechanism known to potentially result in tumors. who.int Levels of exposure below those causing liver enzyme induction and cell proliferation are not expected to cause liver tumors upon chronic exposure. who.intfsc.go.jp

Table 1: Summary of Carcinogenicity Findings for this compound

| Species | Study Duration | Observed Effect(s) | Dose Level | Classification/Conclusion | Source |

| Mouse | Chronic | Increased hepatocellular adenomas and adenomas plus carcinomas (males) | 1109 mg/kg/day (highest dose) | Suggestive Evidence of Carcinogenicity | federalregister.govfederalregister.gov |

| Rat | Chronic | Increased hepatocellular adenomas (females) | 1419 mg/kg/day (high dose, associated with excessive toxicity) | Not considered in the weight-of-evidence finding for carcinogenicity in rats at this dose | federalregister.govfederalregister.gov |

| Overall | - | - | - | Suggestive Evidence of Carcinogenicity | regulations.govepa.govfederalregister.govgovinfo.gov |

Reproductive and Developmental Toxicology

Studies have been conducted to assess the potential reproductive and developmental toxicity of this compound. In a 2-generation reproduction study in rats, there was no evidence of reproductive effects or impacts on the endocrine system. federalregister.govfederalregister.govfederalregister.gov Effects observed in parental animals and offspring included decreased body weights and body weight gains, occurring at similar doses. federalregister.gov Decreased thymus weight was also observed in parental animals at high doses. federalregister.gov

Developmental toxicity studies in rats and rabbits showed no effects in fetuses at dose levels up to 1000 mg/kg/day in rats and 700 mg/kg/day in rabbits. regulations.govepa.govfederalregister.govfederalregister.govfederalregister.gov In the rabbit developmental study, maternal effects included liver effects, decreased body weight gains, and reduced food consumption. regulations.govfederalregister.gov No maternal effects were observed in the rat developmental study. regulations.govfederalregister.gov There was no evidence of increased susceptibility in in utero rats or rabbits in prenatal developmental studies or in young rats in the 2-generation reproduction study. federalregister.govfederalregister.govfederalregister.gov this compound is not considered teratogenic. fao.org

Table 2: Summary of Reproductive and Developmental Toxicity Findings

| Study Type | Species | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Source |

| 2-Generation Reproduction | Rat | No reproductive effects; decreased parental and offspring body weights at similar doses; decreased thymus weight in parents. | Parental: 72.8/84.8 epa.gov | Parental: 759/864 (not attained) epa.gov | apvma.gov.aufederalregister.govfederalregister.govfederalregister.gov |

| Developmental Toxicity | Rat | No maternal or fetal effects up to the highest dose tested. | Maternal: 1000 epa.gov | Not attained epa.gov | regulations.govepa.govfederalregister.govfederalregister.govfederalregister.gov |

| Developmental Toxicity | Rabbit | Maternal liver effects, decreased body weight/food consumption; no fetal effects up to high dose. | Maternal: 50 fao.org | Maternal: 350 fao.org | regulations.govapvma.gov.aufederalregister.govfederalregister.govfederalregister.govfao.org |

Immunotoxicity and Neurotoxicity Assessments

The toxicity database for this compound includes assessments for immunotoxicity and neurotoxicity. regulations.govfederalregister.govfederalregister.govfao.orgresearchgate.net

There is no indication that this compound is a neurotoxic chemical based on the results of acute and subchronic neurotoxicity studies and other submitted studies. regulations.govfederalregister.govfederalregister.govfederalregister.govfao.orgresearchgate.net Regulatory assessments concluded that a developmental neurotoxicity study is not required. regulations.govfederalregister.govfederalregister.gov

Human Health Risk Assessment Methodologies

Human health risk assessment for this compound involves determining toxicological points of departure (POD) and levels of concern based on the observed toxicological profile. federalregister.govgovinfo.govherts.ac.uk For hazards with a threshold, the POD is used to derive reference values for risk assessment. federalregister.govgovinfo.gov Uncertainty/safety factors (U/SF) are applied to the POD to calculate safe exposure levels, such as the Acceptable Daily Intake (ADI) and Chronic Reference Dose (cRfD). federalregister.govgovinfo.govherts.ac.uk

Derivation of Acceptable Daily Intake (ADI) and Chronic Reference Dose (cRfD)

The Acceptable Daily Intake (ADI) and Chronic Reference Dose (cRfD) for this compound are established based on the most sensitive endpoints observed in chronic toxicity studies. regulations.govfederalregister.govfsc.go.jp

The ADI of 0–0.3 mg/kg body weight was established based on a NOAEL of 25 mg/kg body weight per day from a 2-year dietary study in rats, using a safety factor of 100. who.intfsc.go.jp This NOAEL was based on liver and kidney effects. who.intfsc.go.jp

The cRfD is also based on hepatotoxicity and nephrotoxicity observed at doses lower than those causing liver tumors. regulations.govepa.govfederalregister.govgovinfo.gov The NOAEL and LOAEL selected for the cRfD are derived from the chronic/carcinogenicity study in rats. regulations.govepa.gov The cRfD of 0.249 mg/kg/day was established based on a NOAEL of 24.9 mg/kg/day, with the LOAEL of 260 mg/kg/day showing liver and kidney effects in both sexes. regulations.gov The cRfD is considered protective of potential cancer effects. epa.govfederalregister.govgovinfo.gov

Table 3: Derivation of ADI and cRfD for this compound

| Parameter | Value (mg/kg bw/day) | Basis (Study, Species, Endpoint) | Safety/Uncertainty Factor | Source |

| ADI | 0–0.3 | 2-year dietary study, rat (liver and kidney effects) | 100 | who.intfsc.go.jp |

| cRfD | 0.249 | Chronic/Carcinogenicity study, rat (hepatotoxicity and nephrotoxicity) | - | regulations.gov |

| NOAEL (for cRfD) | 24.9 | Chronic/Carcinogenicity study, rat | - | regulations.govapvma.gov.aufsc.go.jp |

| LOAEL (for cRfD) | 260 | Chronic/Carcinogenicity study, rat | - | regulations.govepa.gov |

Acute Reference Dose (ARfD) Considerations

An Acute Reference Dose (ARfD) represents an estimate of the amount of a pesticide residue in food or drinking water, expressed on a body weight basis, that can be ingested over a short period, usually 24 hours, without appreciable health risk to the consumer. Regulatory bodies have evaluated the toxicological profile of this compound to determine the necessity of establishing an ARfD.

Exposure Pathway Analysis and Aggregate Risk Assessment

Aggregate exposure assessment considers all potential non-occupational exposures to a single pesticide, including dietary exposure from food and drinking water, and exposure from residential uses. canada.ca The goal of aggregate risk assessment is to determine if there is a reasonable certainty that no harm will result from this combined exposure. federalregister.gov

Exposure to this compound for the general population primarily occurs through the diet, via residues in food and drinking water. epa.gov Residential exposure is generally not anticipated. epa.govfederalregister.gov

Screening level water exposure models, such as the First Index Reservoir Screening Tool (FIRST), Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS), and Screening Concentration in Ground Water (SCI-GROW), are used to estimate drinking water concentrations of this compound. federalregister.gov These models incorporate data on the physical, chemical, and fate/transport characteristics of the compound. federalregister.gov

For chronic (non-cancer) dietary risk assessment, modeled estimated drinking water concentrations are integrated into dietary exposure models. federalregister.gov Acute aggregate risk assessments consider acute exposure estimates from dietary consumption of food and drinking water. federalregister.gov However, if no adverse effect resulting from a single oral exposure is identified, an acute dietary endpoint is not selected, and thus, an acute aggregate risk assessment may not be considered necessary. federalregister.gov

Aggregate risk assessments evaluate short-, intermediate-, and chronic-term risks by comparing estimated aggregate exposures to appropriate points of departure (PODs) from toxicological studies to ensure an adequate Margin of Exposure (MOE). federalregister.gov

Here is a conceptual representation of potential exposure pathways:

| Exposure Pathway | Routes of Exposure Considered |

| Dietary (Food) | Ingestion |

| Dietary (Drinking Water) | Ingestion |

| Residential | Ingestion, Dermal, Inhalation (Generally not applicable for this compound) |

Environmental Risk Assessment Frameworks for Aquatic and Terrestrial Ecosystems

Environmental risk assessment for pesticides like this compound involves evaluating their potential effects on non-target organisms in various ecosystems, including aquatic and terrestrial environments. europa.euepa.gov This assessment typically involves characterizing the environmental fate and transport of the pesticide and evaluating its ecological effects. regulations.gov

Exposure Modeling in Surface Water and Groundwater

Exposure modeling is a crucial component of environmental risk assessment to estimate Predicted Environmental Concentrations (PECs) of this compound in surface water and groundwater. europa.eubund.de Models such as FOCUS PELMO and EXPOSIT are utilized for this purpose. bund.de

This compound is sparingly soluble in water and stable to hydrolysis. canada.cacanada.ca Despite these characteristics, it is not persistent in the aquatic environment. canada.cacanada.ca While many minor transformation products can form, they are generally considered transient and at low concentrations, thus not posing a significant environmental concern. canada.cacanada.ca

Modeling results indicate that this compound and its soil metabolites are generally not expected to penetrate into groundwater at concentrations exceeding regulatory limits. bund.de Leaching to groundwater is not considered a concern for this compound. canada.cacanada.ca

For surface water, exposure assessments consider factors such as runoff, water solubility, foliar interception, and binding to soils and sediments. apvma.gov.auresearchgate.net Modeling of aquatic risk from runoff has indicated acceptable acute and chronic risk to aquatic ecosystems from this compound in runoff water and sediment. apvma.gov.au

Ecological Risk Characterization

Ecological risk characterization involves comparing estimated environmental exposures (PECs) to toxicity data for various non-target organisms to determine potential risks. epa.gov

This compound is toxic to some non-target aquatic organisms. canada.cacanada.ca However, for freshwater organisms inhabiting deeper waters (e.g., 80 cm or greater), this compound may pose a negligible risk to various species tested, including daphnids, fish, and algae. canada.cacanada.ca Conversely, this compound may pose an acute and chronic risk to amphibians in shallow waters (e.g., 15 cm or less in depth). canada.cacanada.ca

In the terrestrial environment, this compound is persistent in aerobic soil and carryover into the next growing season may occur. canada.cacanada.ca It exhibits low soil mobility. canada.cacanada.ca this compound poses a negligible risk to tested non-target terrestrial invertebrates, such as earthworms, honeybees, and beneficial arthropods, as well as to terrestrial vertebrates like birds and small mammals. canada.cacanada.ca While it shows low toxicity to terrestrial plants, some uncertainty regarding risk to plants exists due to low application test rates in studies. canada.cacanada.ca

An ecological risk assessment indicated potential chronic risks to mammals, with chronic Risk Quotients (RQs) ranging. regulations.gov

Here is a summary of ecological risk findings:

| Environmental Compartment | Organism Group | Potential Risk |

| Aquatic | Freshwater Organisms (>80cm depth) | Negligible acute and chronic risk. canada.cacanada.ca |

| Aquatic | Amphibians (<15cm depth) | Potential acute and chronic risk. canada.cacanada.ca |

| Terrestrial | Invertebrates (e.g., earthworms, honeybees) | Negligible risk. canada.cacanada.ca |

| Terrestrial | Vertebrates (e.g., birds, small mammals) | Negligible risk. canada.cacanada.ca |

| Terrestrial | Terrestrial Plants | Low toxicity, some uncertainty due to test rates. canada.cacanada.ca |

| Terrestrial | Mammals | Potential chronic risks indicated. regulations.gov |

Emerging Research Frontiers and Knowledge Gaps in Metrafenone Studies

High-Resolution Structural Elucidation of Molecular Targets

The precise mode of action of metrafenone involves the disruption of hyphal morphogenesis, leading to abnormal growth, swelling, and bursting of hyphal tips in susceptible fungi. nih.govresearchgate.netcabidigitallibrary.org Histochemical analyses have revealed that this compound causes the disorganization of the actin cytoskeleton and interferes with the establishment and maintenance of cell polarity. nih.govresearchgate.netcabidigitallibrary.org This disruption of polarized growth is a key aspect of its fungicidal activity. nih.gov While it is established that this compound does not inhibit known fungicidal targets such as sterol biosynthesis or mitochondrial respiration, the specific molecular target protein remains to be definitively identified and characterized. cabidigitallibrary.org

A significant knowledge gap exists in the high-resolution structural understanding of how this compound interacts with its target. Identifying the precise binding site and the conformational changes induced by the fungicide is crucial for a complete understanding of its mechanism. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential to elucidate the three-dimensional structure of the this compound-target complex. This detailed structural information would not only confirm the molecular target but also provide a basis for the rational design of new and more potent analogues.

Key Research Questions:

What is the primary molecular target of this compound in powdery mildew fungi?

What is the high-resolution three-dimensional structure of the this compound-target complex?

How does the binding of this compound to its target lead to the disruption of the actin cytoskeleton and cell polarity?

Genetic Basis of Pathogen Adaptation and Evolutionary Trajectories

The development of resistance in pathogen populations is a constant threat to the efficacy of any fungicide. While this compound's unique mode of action provides a valuable tool for resistance management, instances of reduced sensitivity and resistance have been reported in populations of Erysiphe necator and Blumeria graminis f. sp. tritici. nih.govsemanticscholar.org Understanding the genetic basis of this adaptation is paramount for predicting and mitigating the spread of resistance.

Current research is focused on identifying the specific genetic mutations that confer resistance to this compound. Comparative genomic and transcriptomic analyses of sensitive and resistant fungal isolates can pinpoint the genes and pathways involved in the adaptation process. Identifying these genetic markers will enable the development of molecular diagnostic tools for the rapid detection of resistant strains in the field. Furthermore, studying the evolutionary trajectories of resistant populations can provide insights into the fitness costs associated with resistance and the long-term dynamics of pathogen evolution in response to fungicide pressure. researchgate.net

Table 1: Research Approaches to Understanding this compound Resistance

| Research Approach | Objective | Potential Outcome |

| Comparative Genomics | To identify single nucleotide polymorphisms (SNPs) and other genetic variations between sensitive and resistant fungal strains. | Identification of candidate resistance genes. |

| Transcriptome Analysis | To compare gene expression profiles of sensitive and resistant isolates upon exposure to this compound. | Understanding the cellular response and pathways involved in resistance. |

| Population Genetics | To study the frequency and spread of resistance alleles in field populations. | Predicting the evolution and spread of resistance. |

| Fitness Assays | To determine if resistance mutations carry a fitness cost in the absence of the fungicide. | Informing resistance management strategies. |

Sustainable Application Strategies and Integrated Disease Management Innovations

This compound is an important component of Integrated Disease Management (IDM) programs, which aim to control plant diseases in a sustainable and environmentally responsible manner. nih.govresearchgate.netthepharmajournal.com Its unique mode of action makes it a suitable partner for rotation with other fungicides to delay the development of resistance. nih.govcanada.ca However, there is a continuous need to innovate and refine its application strategies to enhance its efficacy and sustainability.

Key Areas for Innovation in Sustainable Application:

Development of decision support systems for precise timing of applications.

Synergistic combinations of this compound with biocontrol agents.

Investigation of novel formulations for improved targeting and reduced environmental impact.

Evaluation of this compound's role in integrated strategies for managing multiple plant diseases.

Advanced Biomonitoring and Environmental Surveillance Techniques

Ensuring the safe use of this compound requires robust methods for monitoring its presence in the environment and in agricultural products. Current analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and accurate for detecting this compound residues. nih.gov However, these methods can be time-consuming and require sophisticated laboratory equipment.

There is a growing need for the development of advanced, rapid, and field-deployable biomonitoring and environmental surveillance techniques. Biosensors, for example, offer the potential for real-time, on-site detection of pesticide residues in water and soil. nih.gov The development of immunosensors and aptamer-based sensors specific for this compound could provide simple and cost-effective tools for routine monitoring. nih.gov These advanced techniques would enable more comprehensive environmental surveillance and facilitate the rapid assessment of potential risks to non-target organisms.

Table 2: Comparison of this compound Monitoring Techniques

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and specificity, well-established method. | Requires expensive equipment, time-consuming sample preparation. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | High throughput, relatively low cost. | Potential for cross-reactivity, may be less sensitive than LC-MS/MS. |

| Biosensors | Potential for real-time and on-site detection, high sensitivity. | May require further development for robustness and specificity in complex environmental matrices. |

Exploration of Novel Analogues and Derivatives with Enhanced Profiles

The chemical structure of this compound provides a scaffold for the synthesis of novel analogues and derivatives with potentially enhanced fungicidal activity, a broader spectrum of control, or improved environmental profiles. Structure-activity relationship (SAR) studies are essential to understand how modifications to the benzophenone (B1666685) core affect its biological activity.

The exploration of novel analogues could involve the synthesis of a library of related compounds with systematic variations in their chemical structure. These new molecules would then be screened for their efficacy against a range of plant pathogens, including those that have developed resistance to existing fungicides. Computational modeling and molecular docking studies can aid in the rational design of new derivatives with improved binding affinity for the target site. The goal of this research is to develop next-generation fungicides that are more potent, safer, and more sustainable than their predecessors.

Potential Enhancements in Novel this compound Analogues:

Increased potency against target pathogens.

Broader spectrum of activity against a wider range of fungal diseases.

Reduced environmental persistence and non-target toxicity.

Efficacy against fungicide-resistant strains.

Q & A

Basic: What are the primary analytical methods for quantifying Metrafenone in environmental samples, and how are they validated?

Answer:

Common analytical methods include High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . Validation requires assessing parameters such as:

- Linearity (R² ≥ 0.99 over a defined concentration range),

- Limit of Detection (LOD) and Limit of Quantification (LOQ) (e.g., 0.05 µg/L and 0.2 µg/L, respectively, for LC-MS/MS),

- Recovery rates (80–120% in spiked matrices),

- Precision (RSD < 15%).

Cross-validation against certified reference materials or interlaboratory comparisons ensures reproducibility .

Basic: What is the known mechanism of action of this compound against fungal pathogens, and how is this elucidated experimentally?

Answer:

this compound inhibits fungal cell wall biosynthesis by targeting β-tubulin polymerization , disrupting microtubule dynamics. Key experimental approaches include:

- In vitro antifungal assays (e.g., MIC determination via broth microdilution),

- Microscopy (visualizing hyphal deformation),

- Molecular docking studies to confirm binding affinity to β-tubulin.

Contradictory results in efficacy across species (e.g., Blumeria graminis vs. Botrytis cinerea) may arise from differential expression of target proteins or metabolic resistance pathways .

Advanced: How can researchers resolve contradictions in this compound degradation rates reported across soil and aquatic systems?

Answer:

Discrepancies often stem from variability in environmental matrices (e.g., organic matter content, pH) or experimental design (e.g., static vs. flow-through systems). A robust approach involves:

Controlled mesocosm studies to isolate variables (e.g., soil type, microbial activity).

Isotopic tracing (e.g., ¹⁴C-labeled this compound) to track degradation pathways.

Meta-analysis of existing data to identify trends (e.g., half-life correlations with temperature).

| Factor | Impact on Degradation | Method to Address |

|---|---|---|

| Organic Carbon | Reduces bioavailability | Standardize soil pre-treatment |

| Microbial Activity | Enhances breakdown | Metagenomic profiling of consortia |

| Light Exposure | Accelerates photolysis | UV-Vis spectral analysis |

Advanced: What experimental designs are optimal for evaluating this compound’s non-target effects on soil microbiota?

Answer:

Use multi-omics approaches to capture broad ecological impacts:

- 16S rRNA sequencing for bacterial community shifts.

- Metatranscriptomics to assess functional gene expression (e.g., nitrogen cycle genes).

- Metabolomics to identify secondary metabolite perturbations.

Key controls : - Untreated soil samples.

- Spiked abiotic samples (to distinguish microbial vs. chemical degradation).

Statistical models (e.g., PERMANOVA) should account for spatial and temporal heterogeneity .

Basic: What are the critical parameters for designing in planta efficacy trials for this compound?

Answer:

Trials must standardize:

- Pathogen inoculation method (e.g., foliar spray vs. soil drench).

- Application timing (preventive vs. curative).

- Dosage (e.g., 50–200 g/ha) aligned with regulatory thresholds.

- Environmental conditions (humidity, temperature) to mimic field scenarios.

Data should include disease severity indices (e.g., % leaf area affected) and yield metrics .

Advanced: How can computational models improve the prediction of this compound resistance evolution in fungal populations?

Answer:

Integrate population genetics and enzyme kinetics :

- Monte Carlo simulations to model mutation rates in β-tubulin.

- QSAR models linking structural modifications to binding affinity.

- Field monitoring data on allele frequency shifts.

Validation requires cross-referencing model outputs with in vitro selection experiments (e.g., serial passaging under sublethal doses) .

Basic: What ethical and safety protocols are mandatory for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and respirators for aerosol-prone methods.

- Waste disposal : Incineration or chemical neutralization (e.g., alkaline hydrolysis).

- Ecotoxicity testing : Acute assays on Daphnia magna and Aliivibrio fischeri to assess environmental risks.

Documentation must comply with REACH regulations and institutional biosafety committees .

Advanced: What strategies mitigate matrix interference in this compound detection during multi-residue analysis?

Answer:

- Sample cleanup : Solid-phase extraction (SPE) with C18 or HLB cartridges.

- Matrix-matched calibration to correct for signal suppression/enhancement.

- High-resolution MS (e.g., Q-TOF) for isotopic pattern recognition.

Report matrix effect (%) using the formula:

Values |±20%| indicate acceptable interference .

Basic: How do researchers establish dose-response relationships for this compound in ecotoxicological studies?

Answer:

- Acute toxicity : LC₅₀/EC₅₀ determination in model organisms (e.g., Danio rerio).

- Chronic toxicity : NOEC/LOEC calculation via prolonged exposure assays (28-day fish tests).

- Statistical models : Probit or log-logistic regression for curve fitting.

Data must align with OECD guidelines (e.g., Test No. 203, 210) .

Advanced: What interdisciplinary approaches address knowledge gaps in this compound’s global environmental fate?

Answer:

Combine geospatial modeling , hydrology , and social science :

- GIS mapping of application hotspots and watershed vulnerability.

- Stakeholder surveys to quantify farmer usage patterns.

- Life Cycle Analysis (LCA) to trace residues from soil to groundwater.

Publish datasets in FAIR-aligned repositories with metadata on sampling coordinates and analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.